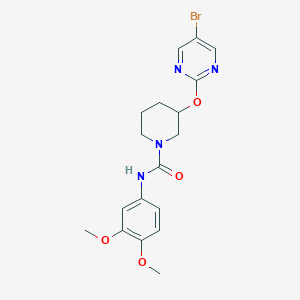

3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities, including their roles as enzyme inhibitors, receptor modulators, or therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide” typically involves multiple steps:

Formation of the pyrimidine ring: The bromopyrimidine moiety can be synthesized through a series of reactions starting from simple precursors like urea and bromoacetaldehyde.

Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

Coupling with the dimethoxyphenyl group: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions could target the bromopyrimidine moiety, potentially leading to debromination.

Substitution: The bromine atom in the pyrimidine ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Debrominated pyrimidine derivatives.

Substitution: Substituted pyrimidine derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

Catalysis: The compound could be used as a ligand in catalytic reactions.

Material Science:

Biology

Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

Receptor Modulation: Could act as a modulator of certain biological receptors.

Medicine

Therapeutic Agent: Potential use in the treatment of diseases, depending on its biological activity.

Drug Development: Could serve as a lead compound for the development of new drugs.

Industry

Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Pharmaceutical Manufacturing:

Mechanism of Action

The mechanism of action of “3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide” would depend on its specific biological target. Generally, it could interact with enzymes or receptors, leading to inhibition or modulation of their activity. This interaction could involve binding to the active site or allosteric sites, altering the conformation and function of the target protein.

Comparison with Similar Compounds

Similar Compounds

- 3-((5-chloropyrimidin-2-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide

- 3-((5-fluoropyrimidin-2-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide

Uniqueness

- Bromine Substitution : The presence of a bromine atom in the pyrimidine ring can significantly affect the compound’s reactivity and biological activity compared to its chloro or fluoro analogs.

- Dimethoxyphenyl Group : The dimethoxyphenyl group can influence the compound’s solubility, stability, and interaction with biological targets.

Biological Activity

3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide is a synthetic organic compound belonging to the class of piperidine carboxamides. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure indicates possible interactions with biological targets, including enzymes and receptors, which could lead to therapeutic applications.

- Molecular Formula : C16H19BrN4O3

- Molecular Weight : 399.289 g/mol

- CAS Number : 2034337-17-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanism may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, altering cellular responses.

These interactions can modulate signaling pathways, potentially leading to therapeutic effects in diseases such as cancer or infections.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Similar piperidine derivatives have shown antifungal properties against pathogens like Candida auris, suggesting potential applications in treating fungal infections .

- Antitumor Effects : Some studies have reported that piperidine derivatives can induce apoptosis and cell cycle arrest in cancer cells, indicating their potential as anticancer agents .

- Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Antifungal Activity

A study evaluated the antifungal activity of several piperidine derivatives against C. auris. The derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL, indicating strong antifungal activity. These compounds disrupted the plasma membrane of the fungi, leading to cell death through apoptosis and cell cycle arrest .

Antitumor Activity

Research involving piperidine-based compounds has shown promising results in inducing apoptosis in various cancer cell lines. For instance, derivatives were tested against breast cancer cells, where they inhibited cell proliferation and induced cell death through mitochondrial pathways .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 3-((5-chloropyrimidin-2-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide | Chloro | Moderate antimicrobial | Chlorine substitution affects reactivity |

| 3-((5-fluoropyrimidin-2-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide | Fluoro | Antitumor activity | Fluorine enhances biological activity |

Properties

IUPAC Name |

3-(5-bromopyrimidin-2-yl)oxy-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN4O4/c1-25-15-6-5-13(8-16(15)26-2)22-18(24)23-7-3-4-14(11-23)27-17-20-9-12(19)10-21-17/h5-6,8-10,14H,3-4,7,11H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAURFCBJWGERK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.